Nordeoxycholic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-13(10-21(26)27)17-6-7-18-16-5-4-14-11-15(24)8-9-22(14,2)19(16)12-20(25)23(17,18)3/h13-20,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17-,18+,19+,20+,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRQOCVIINWCFA-AHFDLSHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53608-86-9 | |
| Record name | 23-Nordeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053608869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Historical Context of Bile Acid Chemistry and Nor Desoxycholic Acid Discovery
Early Foundational Research in Bile Acid Characterization
The scientific exploration of bile acids, a class of steroidal molecules synthesized in the liver from cholesterol, dates back to the early 19th century with initial observations by researchers like Thenard and Berzelius on "choleic acid" and "bilin". core.ac.uk However, it was in 1848 that Adolph Strecker made a pivotal breakthrough by isolating and characterizing taurocholic acid and glycocholic acid from ox bile. nobelprize.org These compounds were identified as conjugates of cholic acid with taurine (B1682933) and glycine (B1666218), respectively. nobelprize.org This laid the groundwork for understanding the fundamental structure of bile acids.
Subsequent research in the late 19th and early 20th centuries further expanded the family of known bile acids. In 1886, Mylius discovered deoxycholic acid as another constituent of hydrolyzed bile. nobelprize.org This was followed by the work of Hammarsten's laboratory, which isolated deoxycholic acid in its natural conjugated forms. nobelprize.org Hans Fischer discovered lithocholic acid in ox-gall stones in 1911, which was later confirmed as a regular component of ox and human bile. nobelprize.org
The correct steroidal structure of bile acids was ultimately deduced following Bernal's X-ray diffraction studies on cholesterol in 1932, which allowed Rosenheim and King to propose the accurate cyclopentanoperhydrophenanthrene nucleus. core.ac.uknih.gov The foundational work of Wieland and Windaus on the chemical structure of the steroid nucleus and the isopentanoic acid side chain was also crucial. nih.gov These early investigations established the primary structures of the most common C24 bile acids and set the stage for understanding their biosynthesis and metabolism.
The discovery of nor-desoxycholic acid is situated within this rich history of chemical synthesis and modification of naturally occurring bile acids. While not a primary bile acid, its existence as a C23 derivative of deoxycholic acid became known through synthetic efforts aimed at modifying the bile acid side chain. caymanchem.com An efficient procedure for creating nor-bile acids, including nor-desoxycholic acid, from natural C24 bile acids was developed, providing a more rapid alternative to the Barbier-Wieland degradation for shortening the side chain by one methylene (B1212753) group. nih.gov This synthesis involves the treatment of formylated bile acids with sodium nitrite (B80452) in a mixture of trifluoroacetic anhydride (B1165640) and trifluoroacetic acid, leading to 24-nor-23-nitriles which are then hydrolyzed to the corresponding nor-bile acids. nih.gov
Evolution of Analytical Methods for Bile Acid Profiling in Biological Matrices
The ability to identify and quantify bile acids in biological samples has been fundamental to advancing our understanding of their physiological roles. The evolution of analytical techniques reflects a progression towards greater sensitivity, specificity, and comprehensiveness in bile acid profiling. nih.gov
In the mid-20th century, Thin-Layer Chromatography (TLC) emerged as a simple and cost-effective method for the qualitative analysis of bile acids. nih.govfrontiersin.org TLC allowed for the separation of major bile acid classes without the need for extensive derivatization. nih.gov However, its quantitative capabilities were limited. nih.govfrontiersin.org
The 1960s saw the advent of Gas Chromatography (GC) for bile acid analysis. frontiersin.orgnih.gov GC offered higher resolution and was considered a reference method for many years. frontiersin.org However, a significant drawback of GC is the requirement for a complex and time-consuming derivatization step to convert the non-volatile bile acids into a form suitable for analysis.
High-Performance Liquid Chromatography (HPLC) became a widely used technique for both qualitative and quantitative analysis of bile acids, offering high sensitivity and specificity. nih.gov Early HPLC methods often required derivatization to enhance the detection of bile acids, which have weak UV absorption. nih.gov For instance, nitrophenacyl bromide was used as a derivatization reagent for detection at 263 nm. nih.gov The development of post-column reaction techniques, such as using immobilized 3α-hydroxysteroid dehydrogenase, further improved HPLC analysis. frontiersin.org
The coupling of chromatographic techniques with Mass Spectrometry (MS) revolutionized bile acid analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and particularly Liquid Chromatography-Mass Spectrometry (LC-MS) have become the primary analytical platforms. nih.gov LC-MS offers high sensitivity and throughput, allowing for the simultaneous profiling of a large number of bile acid species in various biological matrices like plasma, urine, bile, and feces. nih.gov Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has enabled the identification and quantification of dozens of bile acid metabolites, including conjugated and modified forms. nih.govmdpi.com Nor-desoxycholic acid has been frequently utilized as an internal standard in GC-MS and LC-MS methods for the quantification of other bile acids. caymanchem.com
Table 1: Evolution of Analytical Methods for Bile Acid Profiling
| Method | Time Period | Key Features | Limitations |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Mid-20th Century | Simple, low cost, qualitative analysis. nih.govfrontiersin.org | Not suitable for quantification, low specificity. nih.govfrontiersin.org |
| Gas Chromatography (GC) | 1960s onwards | High resolution, quantitative. frontiersin.orgnih.gov | Requires time-consuming derivatization. |
| High-Performance Liquid Chromatography (HPLC) | 1970s onwards | High sensitivity and specificity, quantitative. nih.gov | Often requires derivatization for detection. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Late 20th Century - Present | High sensitivity, high throughput, comprehensive profiling. nih.gov | Higher cost and complexity. |
Historical Scientific Insights into the Biotransformation of Deoxycholic Acid Precursors
Deoxycholic acid is a secondary bile acid, meaning it is not synthesized directly by the liver but is instead formed in the intestine through the action of gut microbiota on primary bile acids. wikipedia.orgwikipedia.org The primary precursor to deoxycholic acid is cholic acid, a primary bile acid synthesized from cholesterol in the liver. wikipedia.orgoup.com
Early metabolic studies were crucial in distinguishing between primary and secondary bile acids. The work of Norman and Sjövall in animals demonstrated that deoxycholic acid is indeed a secondary bile acid. nih.gov In humans, the two primary bile acids are cholic acid and chenodeoxycholic acid. oup.com These are conjugated with glycine or taurine in the liver before being secreted into the bile. mdpi.com
Once in the intestine, these conjugated primary bile acids are subject to a series of biotransformations by the intestinal microflora. oup.com The key transformation leading to the formation of deoxycholic acid is the 7α-dehydroxylation of cholic acid. oup.com This process is carried out by specific anaerobic bacteria in the colon. oup.com
The biotransformation of cholic acid to deoxycholic acid involves several enzymatic steps. It is understood that cholic acid is actively transported into the bacterial cell, where it is first ligated to coenzyme A. oup.com This is followed by oxidation of the 3α-hydroxy group to a 3-oxo group. oup.com The critical 7α-dehydroxylation step then occurs, yielding deoxycholic acid. oup.com
The understanding of these biotransformation pathways has been essential for comprehending the composition of the bile acid pool in the gut and the systemic circulation. The relative abundance of primary and secondary bile acids can be influenced by factors such as diet and the composition of the gut microbiome. biocrates.com For instance, a diet rich in animal-based products has been shown to increase the levels of deoxycholic acid in the feces. biocrates.com
Biosynthesis and Metabolic Pathways of Nor Desoxycholic Acid
Microbial Transformation Mechanisms of Primary Bile Acids Leading to Nor-Desoxycholic Acid
The journey to nor-desoxycholic acid begins with primary bile acids, which are synthesized in the liver from cholesterol. frontiersin.org In humans, the principal primary bile acids are cholic acid and chenodeoxycholic acid. jnmjournal.orgwikipedia.org These are then conjugated with glycine (B1666218) or taurine (B1682933) before being secreted into the bile. pnas.org The gut microbiota, a dense and diverse community of microorganisms residing in the intestines, plays a pivotal role in transforming these primary bile acids into a vast array of secondary bile acids. frontiersin.orgnih.gov
The formation of nor-desoxycholic acid is a multi-step process initiated by gut bacteria. The initial and rate-limiting step for most secondary bile acid formation is the deconjugation of taurine or glycine from the primary bile acids, a reaction catalyzed by bile salt hydrolases (BSH) which are produced by a wide range of gut bacteria. jnmjournal.orgbiorxiv.org Once deconjugated, the bile acid steroid nucleus becomes accessible to further microbial modifications.
The defining feature of nor-desoxycholic acid is its shortened C23 side chain, in contrast to the C24 side chain of conventional bile acids. This side-chain cleavage is a critical microbial transformation. While the specific microbial pathways for the side-chain shortening of cholic acid to its C23 analogue, norcholic acid (the likely precursor to nor-desoxycholic acid), are not as extensively detailed as other bile acid modifications, it is understood that certain gut bacteria possess the enzymatic machinery for steroid side-chain degradation. asm.orguni-konstanz.de This process is analogous to the well-studied aerobic degradation of other steroids like cholesterol, which involves the progressive shortening of the side chain. asm.org
Following, or in concert with, side-chain shortening, the formation of nor-desoxycholic acid from a precursor like norcholic acid would necessitate 7α-dehydroxylation. This is a hallmark transformation in the formation of deoxycholic acid from cholic acid and is carried out by a select group of gut bacteria, predominantly from the Clostridium genus. jnmjournal.org This enzymatic removal of the hydroxyl group at the C-7 position is a key step in converting a primary bile acid derivative into a secondary one.
| Transformation Step | Description | Key Microbial Genera Involved (in general bile acid metabolism) | Enzyme(s) |
|---|---|---|---|
| Deconjugation | Removal of glycine or taurine from conjugated primary bile acids. | Clostridium, Lactobacillus, Bifidobacterium, Bacteroides | Bile Salt Hydrolase (BSH) |
| Side-Chain Shortening | Cleavage of the C24 side chain to a C23 side chain, forming a "nor-" bile acid. | Specific species not fully elucidated for nor-bile acids, but steroid-degrading bacteria include Pseudomonas and Rhodococcus. | Steroid side-chain degradation enzymes |
| 7α-Dehydroxylation | Removal of the hydroxyl group at the C-7 position of the steroid nucleus. | Clostridium | 7α-dehydroxylase (encoded by bai gene cluster) |
Enzymatic Dehydroxylation and Other Bioconversion Processes in Nor-Desoxycholic Acid Formation
The enzymatic machinery responsible for the formation of secondary bile acids is complex and highly specific. The 7α-dehydroxylation of cholic acid to deoxycholic acid is one of the most well-characterized microbial biotransformations in the gut. It is reasonable to infer that a similar enzymatic process acts on norcholic acid to produce nor-desoxycholic acid. This multi-step pathway is encoded by the bile acid inducible (bai) operon found in certain species of Clostridium. biorxiv.org
The key enzymatic steps, based on the established pathway for C24 bile acids, would likely include:
Activation: The unconjugated norcholic acid is likely activated by the attachment of coenzyme A (CoA), a reaction catalyzed by a bile acid-CoA ligase (encoded by baiB).
Oxidation: A series of oxidation steps at the 3α- and 7α-hydroxyl groups would follow, catalyzed by specific hydroxysteroid dehydrogenases (HSDHs), such as 3α-HSDH (baiA) and 7α-HSDH.
Dehydration: A key step is the removal of the 7α-hydroxyl group, which is facilitated by a 7α-dehydratase (baiE).
Reduction: Subsequent reduction steps would lead to the final product, nor-desoxycholic acid.
While the direct action of these enzymes on C23 substrates has not been extensively studied, the structural similarity between cholic acid and norcholic acid suggests that the same or very similar enzymatic pathways are involved.
| Enzyme (from bai operon) | Function in C24 Bile Acid Metabolism | Inferred Role in Nor-Desoxycholic Acid Formation |
|---|---|---|
| Bile acid-CoA ligase (BaiB) | Activates cholic acid by attaching Coenzyme A. | Activates norcholic acid with Coenzyme A. |
| 3α-hydroxysteroid dehydrogenase (BaiA) | Oxidizes the 3α-hydroxyl group of cholyl-CoA. | Oxidizes the 3α-hydroxyl group of norcholyl-CoA. |
| 7α-hydroxy-3-oxo-Δ4-cholenoic acid oxidoreductase (BaiCD) | Further oxidation of the steroid nucleus. | Further oxidation of the norcholic acid steroid nucleus. |
| 7α-dehydratase (BaiE) | Removes the 7α-hydroxyl group. | Removes the 7α-hydroxyl group from the norcholic acid derivative. |
| Bile acid-CoA transferase (BaiF) | Removes Coenzyme A. | Removes Coenzyme A from the final product. |
| 3-dehydro-Δ4-7β-oxidoreductase (BaiH) | Reductive steps in the pathway. | Reductive steps to form nor-desoxycholic acid. |
Dynamics of Nor-Desoxycholic Acid in the Enterohepatic Circulation and Systemic Compartments
The enterohepatic circulation is a highly efficient process that recycles the majority of bile acids between the liver and the intestine. abdominalkey.comnih.gov However, the structural modification of nor-desoxycholic acid—its shortened side chain—appears to significantly alter its metabolic fate within this circulatory system.
Studies on the related C23 bile acid, nor-ursodeoxycholic acid, have provided valuable insights. nih.govnih.gov Unlike its C24 counterpart, nor-ursodeoxycholic acid is poorly conjugated with glycine or taurine in the liver. nih.govkarger.com Instead, a significant portion is secreted into the bile as a glucuronide conjugate. nih.govmdpi.com This glucuronidation is a critical detoxification pathway that increases the water solubility of the compound, facilitating its excretion. mdpi.com
This altered metabolic pathway has important physiological implications. The reduced enterohepatic cycling of nor-bile acids means they have a lower systemic exposure compared to their C24 counterparts. This unique metabolic characteristic is an area of active research, particularly in the context of developing synthetic bile acid analogues for therapeutic purposes. karger.com
| Characteristic | C24 Bile Acids (e.g., Deoxycholic Acid) | C23 "Nor-" Bile Acids (e.g., Nor-Desoxycholic Acid - Inferred) |
|---|---|---|
| Hepatic Conjugation | Primarily with glycine and taurine (amidation). | Primarily with glucuronic acid (glucuronidation); poor amidation. nih.govwjgnet.com |
| Intestinal Reabsorption | Efficient active transport in the terminal ileum. | Poor reabsorption due to glucuronidation. nih.gov |
| Enterohepatic Circulation | Highly efficient recycling (>95%). abdominalkey.com | Limited recycling and accumulation in the bile acid pool. nih.govnih.gov |
| Primary Excretion Route | Fecal excretion of the small fraction that escapes reabsorption. | Fecal and potentially urinary excretion of glucuronide conjugates. |
Advanced Synthetic Methodologies for Nor Desoxycholic Acid and Its Derivatives
Semisynthetic Approaches for Nor-Desoxycholic Acid Analogues
Semisynthetic strategies, which utilize naturally occurring bile acids as starting materials, are a cornerstone in the synthesis of nor-desoxycholic acid analogues. These approaches are often more efficient than total synthesis.
An established method for creating nor-bile acids involves a one-carbon degradation of the side chain of natural C24 bile acids. This process can be achieved by treating formylated bile acids with sodium nitrite (B80452) in a mixture of trifluoroacetic anhydride (B1165640) and trifluoroacetic acid. This reaction proceeds through a "second order" Beckmann rearrangement to yield 24-nor-23-nitriles. Subsequent alkaline hydrolysis of these nitriles affords the corresponding nor-bile acids in high yields. This method has been successfully applied to synthesize norlithocholic acid, norhyodeoxycholic acid, norchenodeoxycholic acid, norursodeoxycholic acid, nordeoxycholic acid, and norcholic acid.
Further modifications can be made to the steroid nucleus. For instance, deoxycholic acid (DCA) is a suitable starting material for modifications in the A and C rings because it lacks hydroxyl groups in the B ring. Synthetic strategies for DCA derivatives have included creating 3-oxo-1(2)-en, 3-oxo-4(5)-en, and 2-cyano-3-oxo-1(2)-en moieties in the A ring, as well as 12-oxo-9(11)-en and 12-oxo moieties in the C ring.
Chemical Modifications and Functionalization Strategies of the Steroid Nucleus
The functionalization of the steroid nucleus of nor-desoxycholic acid is a key strategy for developing new derivatives with potentially enhanced biological activities.
The introduction of amine-containing substituents at the C-3 position of the bile acid scaffold has been shown to significantly influence the biological properties of the resulting derivatives. A common synthetic route involves the use of a key intermediate, such as methyl 3β-oxirane-12-oxo-5β-cholan-24-oate, which contains a strained epoxide ring. This epoxide ring readily undergoes opening reactions with various nucleophiles, including aliphatic and cyclic amines.
This strategy has been employed to synthesize a series of deoxycholic acid derivatives bearing linear aliphatic diamines, aminoalcohols, or morpholine (B109124) moieties at the C-3 position. For example, reaction of the epoxide intermediate with amines like 2-aminoethanol or 3-aminopropanol introduces aminoalcohol functionalities. Similarly, cyclic amines can be introduced to create novel analogues. The introduction of these amine moieties has been found to significantly increase the cytotoxicity of the derivatives compared to the parent deoxycholic acid.
The introduction of a double bond at the 9(11)-position of the steroid nucleus is another important modification strategy. The synthesis of deoxycholic acid derivatives with a 12-oxo-9(11)-ene moiety in ring C has been reported. These modifications are often coupled with changes in ring A, such as the introduction of 2-cyano-3-oxo-1-ene, 3-oxo-1(2)-ene, or 3-oxo-4(5)-ene moieties. The presence of the 9(11)-double bond has been shown to enhance the ability of these compounds to inhibit cancer cell growth.
A synthetic route to deoxycholic acid itself can proceed via an intermediate containing a 9(11)-double bond. For example, starting from hydrocortisone, a series of reactions can lead to an intermediate with a 9(11)-ene. Catalytic hydrogenation of this double bond is a subsequent step in the synthesis.
Introduction of Aliphatic or Cyclic Amine Moieties at the C-3 Position
Methodological Considerations for the Purity and Characterization of Nor-Desoxycholic Acid Standards
The purity and accurate characterization of nor-desoxycholic acid standards are paramount for reliable research and potential clinical applications. High-purity standards are essential for various analytical platforms, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Commercial suppliers of bile acid standards typically ensure a high purity of ≥98% and provide a comprehensive Certificate of Analysis (CoA) and Material Safety Data Sheet (MSDS). However, issues with the purity of commercially available standards have been reported. For instance, some batches of 23-nor-deoxycholic acid, when subjected to alkaline hydrolysis, were found to be a monoacetate derivative rather than the authentic compound. This highlights the importance of rigorous quality control and independent verification of standards.
Various analytical techniques are employed for the characterization and purity assessment of nor-desoxycholic acid and its derivatives. These include:
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of deoxycholic acid, with "pure" deoxycholic acid defined as having a purity of at least 99% as determined by HPLC. HPLC coupled with a Charged Aerosol Detector (CAD) is a method described in the United States Pharmacopoeia (USP) for the analysis of deoxycholic acid and its impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (¹H, ¹³C, HSQC, HMBC) are crucial for the structural elucidation of synthesized derivatives and for confirming the identity of standards.
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds, aiding in their identification and characterization.
Recrystallization: A key purification technique to obtain high-purity crystalline deoxycholic acid.
Molecular Mechanisms and Cellular Signaling Pathways Modulated by Nor Desoxycholic Acid
Interaction with Nuclear Receptors and Gene Expression Regulation
Nor-DCA, like other bile acids, functions as a signaling molecule by interacting with nuclear receptors, thereby modulating the transcription of target genes involved in various metabolic processes. oup.com Its primary targets include the farnesoid X receptor (FXR) and the G protein-coupled receptor 5 (TGR5). explorationpub.comijbs.com
The farnesoid X receptor (FXR) is a crucial sensor of bile acid levels within cells. physiology.org Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. nih.gov This interaction initiates a cascade of transcriptional events that regulate bile acid, lipid, and glucose metabolism. pnas.orgoaepublish.com
Nor-DCA is a known activator of FXR. ijbs.com The potency of different bile acids in activating FXR varies, with chenodeoxycholic acid (CDCA) being the most potent endogenous ligand, followed by deoxycholic acid (DCA), lithocholic acid (LCA), and cholic acid (CA). ijbs.commdpi.com While the precise potency of nor-DCA relative to these is an area of ongoing research, its ability to activate FXR leads to the modulation of key target genes.
One of the primary downstream effects of FXR activation is the induction of the small heterodimer partner (SHP), a nuclear receptor that lacks a DNA-binding domain. jst.go.jp SHP, in turn, represses the expression of several genes, including CYP7A1, which encodes cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. pnas.orgjst.go.jp This represents a critical negative feedback mechanism to control bile acid levels.
Furthermore, FXR activation by bile acids, including nor-DCA, can influence the expression of genes involved in bile acid transport. For instance, FXR induces the expression of the bile salt export pump (BSEP), which is responsible for transporting bile acids out of hepatocytes, and the organic solute transporters alpha and beta (OSTα/OSTβ), which facilitate bile acid efflux from enterocytes back into the portal circulation. physiology.orgnih.gov
The activation of FXR by nor-DCA and subsequent downstream events are summarized in the table below:
| Target Gene | Effect of FXR Activation | Functional Consequence |
| SHP | Induction | Repression of target genes (e.g., CYP7A1) |
| CYP7A1 | Repression (via SHP) | Decreased bile acid synthesis |
| BSEP | Induction | Increased bile acid efflux from hepatocytes |
| OSTα/OSTβ | Induction | Increased bile acid efflux from enterocytes |
TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor that is activated by bile acids. explorationpub.comfrontiersin.org Unlike the nuclear receptor FXR, TGR5 activation initiates more rapid, non-genomic signaling cascades. The order of potency for TGR5 activation by bile acids is generally LCA > DCA > CDCA > CA. nih.gov
Upon ligand binding, TGR5 couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. frontiersin.orgmdpi.com This elevation in cAMP can then activate protein kinase A (PKA) and other downstream effectors, influencing a variety of cellular processes, including inflammation and energy homeostasis. mdpi.com
The interaction of nor-DCA with TGR5 and the initial signaling events are outlined below:
| Receptor | Ligand | Downstream Signaling Pathway |
| TGR5 | Nor-Desoxycholic Acid | Gαs -> Adenylyl Cyclase -> ↑ cAMP -> PKA |
Farnesoid X Receptor (FXR) Activation and Downstream Transcriptional Events
Influence on Intracellular Metabolic Homeostasis
Nor-DCA exerts a significant influence on the metabolic landscape of the cell, particularly concerning cholesterol, lipids, and hepatic lipogenesis. These effects are largely mediated through its interactions with FXR and TGR5.
Bile acids are intrinsically linked to cholesterol metabolism, as they are synthesized from cholesterol. tandfonline.com By activating FXR, nor-DCA plays a role in the feedback regulation of cholesterol homeostasis. The FXR-mediated repression of CYP7A1 reduces the conversion of cholesterol into bile acids, thereby conserving the cholesterol pool. nih.gov
FXR activation also influences lipid metabolism by affecting the expression of genes involved in triglyceride synthesis and clearance. merckmillipore.com For instance, FXR can repress the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes fatty acid and triglyceride synthesis. mdpi.comwjgnet.com This repression can occur through both SHP-dependent and independent mechanisms. mdpi.com
Hepatic de novo lipogenesis (DNL) is the process of synthesizing fatty acids from non-lipid precursors, such as carbohydrates. nih.gov In conditions of metabolic dysregulation, such as non-alcoholic fatty liver disease (NAFLD), DNL is often elevated. nih.gov
The activation of FXR by bile acids, including nor-DCA, has been shown to inhibit hepatic DNL. mdpi.com This is primarily achieved through the downregulation of SREBP-1c and its target genes, which include key lipogenic enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). jst.go.jpwjgnet.com Additionally, the FXR-induced fibroblast growth factor 15/19 (FGF15/19) has been shown to inhibit hepatic lipogenesis. nih.gov
Some studies suggest that certain bile acids can reduce hepatic steatosis by decreasing the expression of genes involved in DNL. plos.org
Modulation of Cholesterol and Lipid Metabolism Pathways
Crosstalk with Key Intracellular Signaling Cascades
The signaling pathways initiated by nor-DCA through FXR and TGR5 can intersect with other major intracellular signaling cascades, leading to a complex network of cellular responses.
For example, bile acids have been shown to activate the mitogen-activated protein kinase (MAPK) pathway, particularly extracellular signal-regulated kinases 1 and 2 (ERK1/2). mdpi.comnih.gov This activation can be triggered by both FXR-dependent and independent mechanisms. In some contexts, TGR5 activation can also lead to ERK phosphorylation. frontiersin.org
Furthermore, there is evidence of crosstalk between bile acid signaling and the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. spandidos-publications.com Deoxycholic acid has been shown to induce NF-κB activity, and this can be modulated by FXR. spandidos-publications.comphysiology.org TGR5 activation, on the other hand, often leads to the downregulation of NF-κB signaling, thereby exerting anti-inflammatory effects. mdpi.com
Bile acids can also interact with other signaling pathways, such as the β-catenin signaling pathway, which is involved in cell proliferation and differentiation. molbiolcell.org At certain concentrations, deoxycholic acid has been shown to activate β-catenin signaling. molbiolcell.org
The complex interplay between nor-DCA and various signaling cascades highlights its multifaceted role in cellular regulation.
Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
Deoxycholic acid has been shown to cause a ligand-independent activation of the Epidermal Growth Factor Receptor (EGFR). molbiolcell.org This activation subsequently triggers the Mitogen-Activated Protein Kinase (MAPK) pathway. molbiolcell.orgplos.orgaacrjournals.orgresearchgate.netvumc.org Studies in primary hepatocytes revealed that DCA treatment leads to MAPK activation, which is dependent on the activation of EGFR and downstream signaling through Ras and PI3 kinase. molbiolcell.org This signaling cascade can have a dual role, either promoting cell survival or, under certain conditions, contributing to apoptosis when the MAPK signaling is inhibited. molbiolcell.org The activation of EGFR and MAPK signaling by DCA has been observed in various cell types, including gastrointestinal cells. researchgate.net Furthermore, DCA can enhance the nanoclustering and plasma membrane localization of phosphatidic acid (PA), which in turn promotes the co-localization of PA with EGFR, leading to EGFR dimerization and signaling. plos.org
Beta-Catenin Signaling Pathway Modulation
Deoxycholic acid is a known modulator of the β-catenin signaling pathway. nih.govmolbiolcell.orgnih.govmolbiolcell.orgpnas.org Research has demonstrated that low concentrations of DCA can significantly increase the tyrosine phosphorylation of β-catenin in colon cancer cells. molbiolcell.orgnih.govmolbiolcell.org This phosphorylation leads to the dissociation of β-catenin from E-cadherin, its translocation into the nucleus, and the subsequent stimulation of target genes such as urokinase-type plasminogen activator receptor (uPAR) and cyclin D1. nih.govmolbiolcell.orgnih.govmolbiolcell.org The activation of this pathway is implicated in increased cell proliferation and invasiveness in colon cancer models. nih.govmolbiolcell.orgnih.govmolbiolcell.org The mechanism may involve the activation of growth factor receptors like EGFR, which are known to induce tyrosine phosphorylation of β-catenin. molbiolcell.org
Regulation of Extracellular Signal-Regulated Kinase (ERK1/2) and c-Myc Pathways
Deoxycholic acid has been shown to influence the Extracellular Signal-Regulated Kinase (ERK1/2) and c-Myc signaling pathways. nih.govresearchgate.netnih.govresearchgate.net In Caco-2 cells, DCA treatment led to a decrease in phosphorylated ERK1/2, suggesting an inhibition of ERK1/2 activation. nih.gov This inhibition of ERK signaling by DCA is thought to destabilize tight junction integrity and contribute to epithelial barrier dysfunction. nih.gov In the same study, c-Myc protein levels did not show a significant change, suggesting that the c-Myc pathway was not critically involved in the observed intestinal permeability changes. nih.gov However, other studies have linked DCA to the activation of telomerase through a c-Myc-dependent pathway in gastric cancer cells. researchgate.net
Generation of Reactive Oxygen Species (ROS)
Deoxycholic acid is known to induce the production of reactive oxygen species (ROS). physiology.orgwikipedia.orgbmj.commdpi.comnih.gov This increased intracellular ROS can lead to oxidative stress and DNA damage. wikipedia.org Studies in Barrett's epithelial cells have shown that DCA exposure leads to ROS/RNS production, which in turn causes genotoxic injury. physiology.org In macrophages, DCA has been shown to increase the generation of malondialdehyde (MDA), a marker of lipid peroxidation, indicating an increase in cellular ROS. bmj.com This effect can be antagonized by the more hydrophilic bile acid, ursodeoxycholic acid (UDCA). bmj.comnih.gov The generation of ROS by DCA is also linked to mitochondrial dysfunction. mdpi.comnih.gov
Specific Protein Binding and Enzymatic Regulation
The interactions of deoxycholic acid with specific proteins can lead to the modulation of their activity, which has significant downstream cellular effects.
Activation of N-Acylphosphatidylethanolamine Specific-Phospholipase D (NAPE-PLD)
Deoxycholic acid has been identified as an activator of N-acylphosphatidylethanolamine specific-phospholipase D (NAPE-PLD), a membrane-associated enzyme. nih.govuniprot.orgescholarship.orgnih.govacs.org NAPE-PLD is responsible for generating bioactive lipid signaling amides, such as anandamide. nih.govescholarship.orgnih.gov The binding of DCA to specific sites on human NAPE-PLD increases the enzyme's catalytic activity, particularly for the hydrolysis of more unsaturated substrates. nih.govescholarship.orgnih.gov This allosteric regulation by DCA is dependent on the number and position of hydroxyl groups on the bile acid. nih.govescholarship.org
Identification of Novel Protein Targets (e.g., Nicastrin, Casein Kinase 1 Epsilon)
Recent research using thermal proteome profiling has identified novel protein targets of deoxycholic acid in neuronal cells. researchgate.net Among the identified proteins were Nicastrin (NCSTN) and Casein kinase 1 epsilon (CSNK1E). researchgate.netsci-hub.ru The interaction of DCA with Nicastrin, a subunit of the γ-secretase complex, was found to contribute to the formation of amyloid-beta, a key factor in neurodegenerative diseases. researchgate.net Casein kinase 1 epsilon is a serine/threonine protein kinase involved in various cellular processes, including circadian rhythms. wikipedia.orgnih.govpnas.orgelifesciences.orgresearchgate.net The identification of these proteins as targets for DCA opens new avenues for understanding the broader physiological and pathological roles of this bile acid.
Data Tables
Table 1: Summary of Cellular Signaling Pathways Modulated by Deoxycholic Acid (as a proxy for Nor-Desoxycholic Acid)
| Pathway | Effect of Deoxycholic Acid | Key Findings | Cell/System Studied | Citations |
| EGFR/MAPK | Activation | Ligand-independent activation of EGFR, leading to MAPK pathway stimulation. molbiolcell.org | Primary Hepatocytes, Gastrointestinal Cells | molbiolcell.orgplos.orgaacrjournals.orgresearchgate.netvumc.org |
| β-Catenin | Activation | Increased tyrosine phosphorylation, nuclear translocation, and target gene expression. molbiolcell.orgnih.govmolbiolcell.org | Colon Cancer Cells | nih.govmolbiolcell.orgnih.govmolbiolcell.orgpnas.org |
| ERK1/2 | Inhibition | Decreased phosphorylation of ERK1/2, linked to epithelial barrier dysfunction. nih.gov | Caco-2 Cells | nih.govresearchgate.netresearchgate.net |
| c-Myc | Variable | No significant change in some contexts, but implicated in telomerase activation in others. nih.govresearchgate.net | Caco-2 Cells, Gastric Cancer Cells | nih.govresearchgate.netnih.govresearchgate.net |
| ROS Generation | Induction | Increased intracellular ROS, leading to oxidative stress and DNA damage. physiology.orgwikipedia.org | Barrett's Epithelial Cells, Macrophages | physiology.orgwikipedia.orgbmj.commdpi.comnih.gov |
Table 2: Specific Protein Interactions of Deoxycholic Acid (as a proxy for Nor-Desoxycholic Acid)
| Protein Target | Effect of Deoxycholic Acid | Functional Consequence | Method of Identification | Citations |
| NAPE-PLD | Activation | Increased catalytic activity and generation of lipid signaling amides. nih.govescholarship.orgnih.gov | Crystal Structure, Enzymatic Assays | nih.govuniprot.orgescholarship.orgnih.govacs.org |
| Nicastrin (NCSTN) | Binding | Contributes to the formation of amyloid-beta. researchgate.net | Thermal Proteome Profiling | researchgate.netsci-hub.ru |
| Casein Kinase 1 Epsilon (CSNK1E) | Binding | Potential modulation of its kinase activity and downstream signaling. researchgate.net | Thermal Proteome Profiling | researchgate.netwikipedia.orgnih.govpnas.orgelifesciences.orgresearchgate.net |
Awaiting Sufficient Data for Article Generation on Nor-Desoxycholic Acid
Initial and follow-up investigations into the specific molecular and cellular effects of Nor-Desoxycholic Acid have revealed a significant lack of available scientific literature on the topics outlined in the user's request. Comprehensive searches have failed to yield specific data regarding the compound's effects on mitochondrial outer membrane properties, ligand-independent activation of the FAS receptor, or the modulation of large-conductance Ca2+-activated K+ channels.
The search results consistently highlight that extensive research exists for a closely related compound, Deoxycholic Acid (DCA) , covering the exact mechanisms specified in the outline. For instance:
Mitochondrial Function: Studies on DCA detail its role in perturbing the mitochondrial outer membrane, which precedes the mitochondrial permeability transition and leads to apoptosis. nih.govnih.govresearchgate.net
FAS Receptor Activation: Research indicates that DCA can cause ligand-independent activation of the FAS receptor, thereby initiating apoptosis. dntb.gov.uamolbiolcell.orgnih.govmolbiolcell.orgnih.gov
Ion Channel Modulation: The scientific literature also describes how DCA modulates the activity of large-conductance Ca2+-activated K+ (BKCa) channels. nih.govnih.goveuropeanreview.orgpreprints.orguni.lu
However, Nor-Desoxycholic Acid, a 23-carbon derivative of DCA, is primarily mentioned in the context of being a human metabolite and its use as an internal standard for bile acid quantification. avantiresearch.commedchemexpress.com There is currently insufficient public research data to construct a scientifically accurate article on its specific molecular mechanisms as requested.
To proceed, clarification is required. The article can be developed to focus on Deoxycholic Acid, for which ample data is available, or await the discovery of relevant research specific to Nor-Desoxycholic Acid.
Role of Gut Microbiome in Nor-Desoxycholic Acid Biogenesis
The formation of nor-desoxycholic acid is a direct result of microbial metabolism within the gut. Primary bile acids, synthesized in the liver from cholesterol, undergo extensive biotransformation by intestinal bacteria. nih.govasm.org This process, primarily occurring in the colon, converts them into a diverse array of secondary bile acids, including nor-desoxycholic acid. wikipedia.orgnih.gov
Analysis of Bacterial 7α-Dehydroxylase Activity and the bai Operon
The gene organization and sequence of the bai operon are highly conserved among different 7α-dehydroxylating bacterial strains, including various species of Clostridium. nih.govasm.org For instance, research has shown high sequence similarity in the bai operon between Clostridium hylemonae and other high-activity strains like Clostridium scindens. nih.govfrontiersin.org The operon is inducible by primary bile acids, meaning its expression is increased in their presence. tandfonline.com
Table 1: Key Genes in the bai Operon and Their Functions
| Gene | Encoded Protein/Function | Reference |
| baiA | 3α-hydroxysteroid dehydrogenase | nih.govfrontiersin.org |
| baiB | Bile acid-CoA ligase | asm.orgfrontiersin.org |
| baiCD | Involved in the 7α-dehydroxylation process | nih.govfrontiersin.org |
| baiE | Bile acid 7α-dehydratase | asm.orgfrontiersin.org |
| baiF | Bile acid-CoA hydrolase | asm.org |
| baiG | Bile acid transporter | researchgate.netfrontiersin.org |
| baiH | Involved in the reductive arm of the pathway | nih.govfrontiersin.org |
| baiI | Putative Δ-ketosteroid isomerase | frontiersin.org |
This table is based on available data and may not be exhaustive.
Dietary Factors and Their Impact on Microbial Production of Nor-Desoxycholic Acid
Diet plays a significant role in shaping the gut microbiota and, consequently, the production of secondary bile acids like nor-desoxycholic acid. biocrates.com Diets high in fat and animal protein have been associated with increased levels of deoxycholic acid. wikipedia.orgnih.gov For example, switching to an animal-based diet rich in meats, dairy, and eggs has been shown to increase fecal deoxycholic acid levels. biocrates.com Similarly, adding high protein to a high-fat diet can raise plasma deoxycholate levels. wikipedia.org
Conversely, dietary fibers can also influence bile acid metabolism. nih.gov Supplementation with resistant starch, a type of fermentable fiber, has been found to increase the abundance of deoxycholic acid in the gut lumen of mice. tandfonline.com This suggests that specific dietary components can selectively promote the growth or activity of bacteria capable of producing these secondary bile acids. tandfonline.com
Nor-Desoxycholic Acid as a Modulator of Gut Microbiota Composition and Function
Nor-desoxycholic acid, along with other secondary bile acids, exerts a strong influence on the composition and function of the gut microbiota. nih.gov These bile acids have antimicrobial properties and can directly inhibit the growth of certain bacteria, thereby shaping the microbial community. frontiersin.org The differential sensitivity of various bacterial species to the toxic effects of bile acids is a key factor in this modulation. frontiersin.org
For instance, deoxycholic acid has been shown to inhibit the growth of certain pathogenic bacteria like Clostridium difficile. frontiersin.org It can also influence the balance between different phyla in the gut. Studies in preclinical models have demonstrated that deoxycholic acid can lead to a decrease in the phylum Firmicutes and an increase in Bacteroidetes. nih.govplos.org This ability to alter the microbiota composition highlights the role of nor-desoxycholic acid as a key signaling molecule within the gut ecosystem. frontiersin.org
Bidirectional Communication Between Nor-Desoxycholic Acid and Intestinal Microorganisms
The interaction between nor-desoxycholic acid and the gut microbiota is a classic example of bidirectional communication. frontiersin.orgnih.gov The gut microbiota is responsible for the production of nor-desoxycholic acid from primary bile acids. frontiersin.org In turn, the resulting secondary bile acids, including nor-desoxycholic acid, influence the composition and activity of the microbial community. nih.gov
This reciprocal relationship is a fundamental aspect of gut homeostasis. mdpi.com The host produces primary bile acids, which are then modified by the gut microbiota. frontiersin.org These modified bile acids then act as signaling molecules that can impact both the microbial population and host physiology. nih.gov Alterations in this delicate balance, often referred to as dysbiosis, can lead to changes in the bile acid pool and are associated with various health conditions. frontiersin.org
Influence of Nor-Desoxycholic Acid on Specific Bacterial Species and Their Colonization Dynamics in Preclinical Models
Preclinical studies using gnotobiotic (germ-free) and antibiotic-treated animal models have provided valuable insights into how nor-desoxycholic acid affects specific bacterial species and their ability to colonize the gut.
In one study, the colonization of gnotobiotic mice with Clostridium scindens, a known 7α-dehydroxylating bacterium, led to the production of deoxycholic acid and altered host metabolism. embopress.orgnih.gov The introduction of this single bacterial species was sufficient to significantly change the metabolic output of the microbial community. nih.gov
Another study in chickens demonstrated that dietary supplementation with deoxycholic acid could modulate the cecal microbiota, leading to a decrease in Firmicutes and an increase in Bacteroidetes. nih.govplos.org This altered microbiota was then shown to be more resistant to colonization by the pathogen Campylobacter jejuni. nih.gov These findings underscore the potential of nor-desoxycholic acid to influence the colonization resistance of the gut against invading pathogens by shaping the resident microbial community. plos.org
Furthermore, research in mouse models has shown that deoxycholic acid can influence the abundance of specific genera. For example, administration of deoxycholic acid has been associated with an increase in Akkermansia muciniphila and a decrease in Turicibacter and Lactobacillus vaginalis. tandfonline.com
Conclusion
Nor-Desoxycholic Acid is a C23 secondary bile acid derivative whose unique structure—a shortened side chain compared to its parent compound, deoxycholic acid—underpins its scientific importance. It serves as a crucial internal standard for the precise quantification of bile acids in research and is a valuable probe for studying bile acid metabolism and the structure-activity relationships governing interactions with key metabolic receptors like FXR and TGR5. While direct data on its receptor activity remains an area for future exploration, its role in preclinical models of metabolic disease and the advanced analytical methodologies developed for its detection highlight its significance in the ongoing investigation of bile acid physiology and pathology.
Preclinical and in Vitro Investigations of Nor Desoxycholic Acid Bioactivities
Functional Studies in Cellular Models of Metabolic Dysfunction
Specific studies investigating the direct effects of nor-desoxycholic acid in cellular models of metabolic dysfunction are scarce. However, related research provides some context. For instance, levels of nordeoxycholic acid have been observed to decrease in the liver of rats with non-alcoholic fatty liver disease (NAFLD) induced by a high-fat diet. cvmh.fr Another study noted that patients with chronic liver disease (CLD) exhibit reduced levels of 23-nordeoxycholic acid compared to healthy individuals. tandfonline.com These findings suggest a potential association between nor-desoxycholic acid and metabolic liver conditions, though the precise functional role remains to be elucidated through direct experimental studies.
In contrast, extensive research exists on its parent compound, DCA, which has been linked to both the amelioration and exacerbation of metabolic dysfunctions depending on the context. For example, some studies show DCA can improve glucose metabolism and insulin (B600854) sensitivity, while others associate it with metabolic disorders. nih.govrespubjournals.com The specific impact of the shortened side chain in nor-desoxycholic acid on these metabolic functions has not been thoroughly investigated.
Anti-Proliferative and Cytotoxic Effects in Cancer Cell Lines and Models
There is a significant lack of direct experimental data on the anti-proliferative and cytotoxic effects of nor-desoxycholic acid in cancer cell lines and models. Research has largely concentrated on its parent bile acid, DCA, and other derivatives. DCA itself has shown dual effects, promoting cancer progression at low concentrations and inducing apoptosis at higher concentrations in some cancer cell types. wikipedia.org Furthermore, synthetic derivatives of other bile acids, such as lithocholic and chenodeoxycholic acid, have been developed and shown to have anti-proliferative and pro-apoptotic effects on human cancer cell lines. frontiersin.orgmdpi.com However, whether nor-desoxycholic acid shares these properties or possesses a unique activity profile remains an open area for future research.
Immunomodulatory Properties in Macrophage and Inflammatory Models (e.g., Nitric Oxide Production)
For context, the immunomodulatory roles of other bile acids are well-documented. Deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA) have been shown to increase intracellular calcium concentration and subsequently enhance nitric oxide production in vascular endothelial cells. nih.gov Conversely, ursodeoxycholic acid (UDCA) has been found to inhibit the induction of inducible nitric oxide synthase (iNOS) in vascular smooth muscle cells. nih.gov Some bile acids exert their effects through receptors like TGR5, which can mediate both anti-inflammatory responses via NO production and also suppress the expression of pro-inflammatory cytokines in macrophages. ahajournals.orgmdpi.commdpi.com The specific interaction of nor-desoxycholic acid with these pathways and its resulting impact on macrophage function and NO production have not been specifically investigated.
Impact on Intestinal Epithelial Barrier Integrity and Wound Healing Processes
There is a lack of specific research examining the direct impact of nor-desoxycholic acid on intestinal epithelial barrier integrity and wound healing processes.
Studies on the parent compound, deoxycholic acid (DCA), have shown that it can disrupt intestinal barrier function by increasing permeability and altering the expression of genes related to cell junctions. mdpi.comrsc.orgnih.gov In terms of wound healing, DCA has been found to inhibit colonic epithelial wound closure in vitro and mucosal healing in vivo, an effect potentially mediated through the farnesoid X receptor (FXR). physiology.orgnih.gov In contrast, other bile acids like ursodeoxycholic acid (UDCA) have been shown to enhance wound healing. physiology.orgnih.govplos.org The influence of the structural modification in nor-desoxycholic acid on these processes is currently unknown.
Studies in Organ-Specific Cellular and Animal Models
Specific investigations into the hepatic cellular responses and associated mechanisms following exposure to nor-desoxycholic acid are limited. One study did note that in a rat model of non-alcoholic fatty liver disease (NAFLD), the levels of this compound in the liver were decreased. cvmh.fr Another study observed lower levels of 23-nordeoxycholic acid in patients with chronic liver disease. tandfonline.com These observations suggest a potential link to liver pathophysiology, but the direct cellular effects have not been characterized.
Research on the parent compound, DCA, shows it can induce collagen synthesis in hepatic stellate cells and perturb mitochondrial membranes, potentially triggering cell death pathways. researchgate.net The structurally related nor-ursodeoxycholic acid (nor-UDCA) has been shown to reduce hepatic inflammation and fibrosis in animal models. clinexprheumatol.orgmdpi.com The specific effects of nor-desoxycholic acid on hepatocytes, Kupffer cells, or hepatic stellate cells remain to be determined.
There is currently no direct evidence from preclinical or in vitro studies detailing the interactions of nor-desoxycholic acid with neuronal cells or its implications for neurodegenerative processes.
The broader family of bile acids has been increasingly studied for its roles in the central nervous system. respubjournals.comfrontiersin.org Some bile acids can cross the blood-brain barrier and interact with various receptors in the brain. respubjournals.com For example, tauroursodeoxycholic acid (TUDCA) has demonstrated neuroprotective effects in various models of neurodegeneration by inhibiting apoptosis and reducing endoplasmic reticulum stress. d-nb.info Studies have also shown that DCA can induce neurite outgrowth in neuronal cell lines through the TGR5 receptor. nih.gov Whether nor-desoxycholic acid possesses similar or distinct neuroactive properties is an area that requires future scientific inquiry.
Systemic Physiological Effects in Rodent Models (e.g., Cardiovascular Parameters)
A comprehensive search of publicly available scientific literature and preclinical research databases did not yield any studies investigating the systemic physiological effects of Nor-Desoxycholic Acid in rodent models. Specifically, no data were found concerning the impact of Nor-Desoxycholic Acid on cardiovascular parameters such as heart rate, blood pressure, or cardiac output in rats, mice, or other rodent species.
Therefore, it is not possible to provide detailed research findings or data tables on this specific topic as per the requested outline. The scientific community has not published research that falls within the scope of this section.
Structure Activity Relationship Sar Studies of Nor Desoxycholic Acid and Its Analogues
Elucidating the Correlation Between Chemical Structure and Biological Potency
The biological potency of nor-desoxycholic acid analogues is highly dependent on their chemical structure. Modifications to the steroid skeleton or the side chain can lead to significant changes in activity. One area of investigation has been the conjugation of nor-bile acids with other bioactive molecules, such as nucleosides, to create hybrid compounds with potential anticancer properties.
A study on the synthesis and in vitro antiproliferative activity of nucleoside-bile acid conjugates provides insight into the SAR of nor-bile acid derivatives. nih.gov In this research, nor-chenodeoxycholic acid (nor-CDC) and nor-ursodeoxycholic acid (nor-UDC) were conjugated with various nucleoside analogues, and their cytotoxicity was evaluated against cancer cell lines. nih.gov For instance, a conjugate of 2'-deoxyadenosine (B1664071) with nor-chenodeoxycholic acid (dA-nor-CDC) exhibited significant cytotoxicity against both K562 (leukemia) and HCT116 (colon carcinoma) cell lines, with IC50 values of 16.2 µM and 17.0 µM, respectively. nih.gov In contrast, the corresponding conjugate with nor-ursodeoxycholic acid (dA-nor-UDC) showed preferential cytotoxicity against HCT116 cells (IC50 = 44.8 µM). nih.gov
The difference in potency between the nor-CDC and nor-UDC conjugates highlights the critical role of the stereochemistry of the hydroxyl group at the C7 position (α-oriented in nor-CDC and β-oriented in nor-UDC) in determining biological activity. nih.gov
| Compound | Bile Acid Moiety | Nucleoside Moiety | Target Cell Line | IC50 (µM) |
|---|---|---|---|---|
| dA-nor-CDC | nor-Chenodeoxycholic acid | 2'-Deoxyadenosine | K562 | 16.2 |
| dA-nor-CDC | nor-Chenodeoxycholic acid | 2'-Deoxyadenosine | HCT116 | 17.0 |
| dA-nor-UDC | nor-Ursodeoxycholic acid | 2'-Deoxyadenosine | HCT116 | 44.8 |
| dU-nor-UDC | nor-Ursodeoxycholic acid | 2'-Deoxyuridine | K562 | 24.8 |
| dU-nor-UDC | nor-Ursodeoxycholic acid | 2'-Deoxyuridine | HCT116 | 43.0 |
Data derived from a study on nucleoside-bile acid conjugates. nih.gov
Stereochemical Determinants of Receptor Binding and Enzyme Substrate Specificity
The stereochemistry of nor-desoxycholic acid and its analogues is a critical determinant of their interaction with biological macromolecules, including nuclear receptors and enzymes. The spatial arrangement of hydroxyl groups on the steroid nucleus dictates the molecule's ability to fit into the ligand-binding pockets of receptors like the Farnesoid X Receptor (FXR).
Bile acids are known to be endogenous ligands for FXR, a key regulator of bile acid, lipid, and glucose homeostasis. nih.govnih.govfrontiersin.org The activation of FXR is highly sensitive to the stereochemistry of the bile acid. For instance, chenodeoxycholic acid (CDCA), which has a 7α-hydroxyl group, is a potent FXR agonist, while its 7β-epimer, ursodeoxycholic acid (UDCA), does not activate FXR. researchgate.net This principle extends to nor-bile acids. Nor-ursodeoxycholic acid (nor-UDCA), the C23 analogue of UDCA, has shown promise in treating cholestatic liver diseases, and its mechanism of action is thought to involve pathways distinct from direct FXR agonism. medchemexpress.comresearchgate.netupmcphysicianresources.com
The orientation of hydroxyl groups is also crucial for interactions with other receptors. Studies on enantiomeric bile acids, which are non-superimposable mirror images of natural bile acids, have demonstrated differential interactions with proteins like the vitamin D receptor (VDR) and the G-protein coupled receptor TGR5. drugbank.comacs.org This underscores that the precise three-dimensional shape of the bile acid is essential for specific receptor recognition and subsequent biological response. drugbank.comacs.org The 3α- and 12α-hydroxyl groups of nor-desoxycholic acid, along with the C/D ring junction, create a specific molecular surface that determines its binding affinity and specificity for its target proteins. Any alteration in this stereochemical arrangement, such as epimerization of a hydroxyl group, would be expected to significantly alter its biological activity profile. nih.govresearchgate.net
Analysis of Lipophilicity and Its Influence on Biological Activity
Generally, an increase in the number of hydroxyl groups decreases the lipophilicity of a bile acid. frontiersin.org The conjugation of the side chain with amino acids like glycine (B1666218) or taurine (B1682933) also increases hydrophilicity. frontiersin.org The shorter side chain of nor-bile acids compared to their C24 counterparts can also influence their physicochemical properties. Nor-UDCA, for example, is more hydrophilic than UDCA. researchgate.net
The relationship between lipophilicity and biological activity is complex. For some biological effects, such as cytotoxicity to cancer cells, a certain degree of lipophilicity is required to facilitate passage through the cell membrane. rjraap.com However, excessively high lipophilicity can lead to increased toxicity and poor bioavailability. semanticscholar.org Therefore, modulating lipophilicity is a key strategy in the design of new bile acid-based therapeutic agents.
The table below provides calculated logP values for nor-desoxycholic acid and some of its hypothetical analogues to illustrate how structural modifications can influence lipophilicity.
| Compound | Structural Modification from Nor-Desoxycholic Acid | Calculated logP* |
|---|---|---|
| Nor-Desoxycholic Acid | - | 3.85 |
| 3-keto-nor-DCA | Oxidation of 3α-OH to a ketone | 4.21 |
| 12-keto-nor-DCA | Oxidation of 12α-OH to a ketone | 4.21 |
| Nor-lithocholic acid (hypothetical) | Removal of 12α-OH group | 4.41 |
| Taurine-conjugated nor-DCA | Amidation of side chain with taurine | 1.88 |
*Calculated logP values were obtained using a computational algorithm and are for illustrative purposes. chemaxon.com
Rational Design Principles for Developing Novel Bioactive Nor-Desoxycholic Acid Derivatives
The rational design of novel bioactive derivatives of nor-desoxycholic acid is guided by SAR principles to optimize their therapeutic potential. This involves making targeted chemical modifications to the nor-DCA scaffold to enhance a desired biological activity while minimizing off-target effects. acs.orgscispace.com
One established design principle for enhancing the activity of bile acid derivatives at the FXR is the introduction of a small alkyl group at the 6α-position of the steroid nucleus. cuni.cz This modification has been successfully applied to chenodeoxycholic acid to create obeticholic acid, a potent FXR agonist. cuni.cz Applying this principle to the nor-desoxycholic acid scaffold could potentially lead to novel FXR modulators.
Another key strategy is the conjugation of nor-desoxycholic acid with other molecules to create hybrid compounds with new or enhanced properties. nih.govrjraap.comresearchgate.netnih.gov For example, conjugating nor-bile acids with nucleoside analogues has been explored as a strategy to target cancer cells. nih.gov The bile acid moiety can act as a carrier to improve the uptake and bioavailability of the cytotoxic agent. rjraap.comresearchgate.net The choice of the linker used to connect the two molecules is also a critical design element, as it can influence the stability and release of the active compound.
Furthermore, modifications aimed at altering the compound's lipophilicity can be used to improve its pharmacokinetic profile. nih.govfrontiersin.org For instance, creating more hydrophilic derivatives through conjugation with polar groups can be a strategy to develop compounds with different distribution characteristics. frontiersin.org Computational modeling and molecular docking studies are increasingly used to predict how a designed molecule will interact with its biological target, thereby facilitating a more rational and efficient drug discovery process. acs.org
Advanced Analytical Methodologies for Nor Desoxycholic Acid Quantification and Characterization
Chromatographic Techniques for Separation and Detection in Biological Samples
Chromatography stands as a cornerstone for the analysis of bile acids, including nor-desoxycholic acid, due to its exceptional separatory power. This is particularly crucial in complex biological samples where numerous structurally similar compounds coexist.
Gas-Liquid Chromatography (GLC) with Internal Standard Approaches
Gas-liquid chromatography (GLC), often coupled with mass spectrometry (GC-MS), has been a foundational technique for the analysis of bile acids. researchgate.net For GLC analysis, bile acids, which have high boiling points, require deconjugation and derivatization to increase their volatility. d-nb.info This process typically involves creating methyl ester-trimethylsilyl ether derivatives. d-nb.info
A critical aspect of quantitative GLC analysis is the use of an internal standard to account for variations during sample preparation and analysis. Nor-desoxycholic acid itself is frequently employed as an internal standard in the gas-liquid chromatographic analysis of other bile acids. d-nb.infowur.nlnih.govfrontiersin.orgresearchgate.net Its structural similarity to naturally occurring bile acids makes it an ideal candidate. wur.nl When used as an internal standard, a known amount of nor-desoxycholic acid is added to the sample at the beginning of the analytical process. wur.nl The recovery of nor-desoxycholic acid can then be used to correct for losses of the target bile acids during extraction, derivatization, and injection. Studies have demonstrated good recovery rates for nor-desoxycholic acid, with one study reporting a recovery of 96.2% when used as an internal standard in the analysis of serum bile acids by GC-MS. d-nb.info
The selection of an appropriate internal standard is crucial for accurate quantification. tottori-u.ac.jp While nor-desoxycholic acid is widely used, other compounds have also been investigated. tottori-u.ac.jp The choice often depends on the specific bile acid fraction being analyzed (e.g., unconjugated, taurine-conjugated, or glycine-conjugated). tottori-u.ac.jp
Table 1: Key Parameters for GLC Analysis of Bile Acids with Nor-Desoxycholic Acid as an Internal Standard
| Parameter | Finding | Reference |
| Derivatization | Methyl ester-trimethylsilyl ethers | d-nb.info |
| Internal Standard | Nor-desoxycholic acid | d-nb.infowur.nl |
| Recovery Rate | 96.2% ± 3.1% | d-nb.info |
| Detection Limit | 0.4 µmol/l | d-nb.info |
| Linearity Range | 2–30 µmol/l | d-nb.info |
High-Performance Liquid Chromatography (HPLC) Coupled with Various Detection Systems (UV, ELSD, Mass Spectrometry)
High-performance liquid chromatography (HPLC) offers a powerful alternative to GLC, circumventing the need for derivatization in many cases. nih.gov HPLC methods are widely used for the simultaneous analysis of free, glycine-conjugated, and taurine-conjugated bile acids. researchgate.net Nor-desoxycholic acid is also utilized as an internal standard in HPLC methods. researchgate.net
UV Detection: Ultraviolet (UV) detection can be employed for HPLC analysis of bile acids; however, their poor UV absorptivity presents a challenge. d-nb.infomfd.org.mk To enhance sensitivity, detection is often performed at low wavelengths, such as 200 nm. mfd.org.mkconicet.gov.ar The development of sensitive HPLC-UV methods has been a focus of research to enable the quantification of bile acids in pharmaceutical formulations and biological samples. mfd.org.mkconicet.gov.ar
Evaporative Light Scattering Detection (ELSD): Evaporative Light Scattering Detection (ELSD) provides a more universal detection method for non-chromophoric compounds like bile acids. researchgate.netnih.gov HPLC-ELSD methods have been successfully developed for the analysis of both free and amidated bile acids, with nor-deoxycholic acid serving as an internal standard. researchgate.net This detector offers improved baseline stability and signal-to-noise ratios compared to UV detection, especially when dealing with complex matrices or gradient elution. researchgate.net The detection limits for bile acids using ELSD are typically in the nanomole range. researchgate.net
Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis due to its high sensitivity and specificity. nih.govnih.gov LC-MS/MS allows for the simultaneous quantification of a wide range of bile acids and their conjugates in various biological fluids and tissues, including plasma, bile, and urine. nih.govsciex.com These methods often employ stable isotope-labeled internal standards for the most accurate quantification. frontiersin.org LC-MS/MS methods can achieve low limits of quantification, often in the range of 10 to 40 ng/ml for different analytes. nih.gov
Table 2: Comparison of HPLC Detection Systems for Nor-Desoxycholic Acid Analysis
| Detection System | Advantages | Disadvantages | Typical Application |
| UV | Simple, cost-effective | Low sensitivity for bile acids d-nb.info | Quality control of pharmaceutical formulations conicet.gov.ar |
| ELSD | Universal detection for non-chromophoric compounds, good baseline stability researchgate.net | Non-linear response, less sensitive than MS | Analysis of free and amidated bile acids researchgate.net |
| Mass Spectrometry | High sensitivity, high specificity, structural information nih.govnih.gov | Higher cost and complexity | Comprehensive profiling in biological samples nih.govsciex.com |
Spectroscopic Methods for Structural Confirmation and Purity Assessment (NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the unambiguous structural elucidation and purity assessment of nor-desoxycholic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of bile acids. nih.gov Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. mdpi.com While NMR can be used to analyze bile acid profiles in extracts, significant signal overlap can be a challenge. frontiersin.org However, two-dimensional (2D) NMR techniques can help to resolve these complexities. frontiersin.org In one study, the structure of a monoacetate derivative of what was thought to be nor-desoxycholic acid was identified using NMR, highlighting the importance of this technique for verifying the identity of standards. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of nor-desoxycholic acid, which is essential for its identification and structural confirmation. nih.gov In GC-MS analysis, the mass spectra of derivatized nor-desoxycholic acid are compared with those of authentic standards. d-nb.info High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, further increasing the confidence in compound identification. nih.gov Electron-activated dissociation (EAD) is an advanced fragmentation technique that can provide diagnostic fragment ions to differentiate between bile acid isomers, which is a significant advantage over traditional collision-induced dissociation (CID). sciex.com
Development of Quantitative Assays for Nor-Desoxycholic Acid (e.g., Colorimetric Methods)
While chromatographic and spectroscopic methods provide detailed information, simpler and more rapid quantitative assays are also valuable, particularly for high-throughput screening.
Colorimetric Methods: Colorimetric methods for the determination of total bile acids have been developed. qualicont.comxn--80aabqbqbnift4db.xn--p1ai These assays are often based on enzymatic reactions. For instance, the enzyme 3α-hydroxysteroid dehydrogenase can be used to catalyze the oxidation of the 3α-hydroxyl group common to most bile acids. weqas.com The resulting production of NADH can be measured spectrophotometrically, often through a coupled reaction that produces a colored product. qualicont.comxn--80aabqbqbnift4db.xn--p1aiweqas.com While these methods are useful for measuring total bile acid concentrations, they are not specific for individual bile acids like nor-desoxycholic acid.
One reported colorimetric method for the determination of deoxycholic acid involves a competitive complexation reaction with a color indicator and β-cyclodextrin. nih.gov While this method was developed for deoxycholic acid, similar principles could potentially be adapted for the development of a specific assay for nor-desoxycholic acid, although this would require further research.
Enzyme-linked immunosorbent assays (ELISAs) have also been developed for the quantification of specific bile acids, such as deoxycholic acid. mybiosource.com These immunoassays offer high sensitivity and specificity but would require the development of antibodies specific to nor-desoxycholic acid for its direct quantification.
Comparative Biological Activities of Nor Desoxycholic Acid with Other Bile Acids
Differential Modulation of Nuclear Receptors and Cellular Signaling Pathways
The interaction of bile acids with nuclear receptors and the subsequent activation of cellular signaling pathways are central to their function as signaling molecules. Differences in structure between nor-DCA and other bile acids dictate their binding affinities and regulatory effects.
Nor-Desoxycholic Acid: Specific data on nor-DCA's interaction with nuclear receptors is not extensively documented. However, based on studies of related nor-bile acids like nor-UDCA, it is hypothesized that nor-DCA's unique conformation influences its binding to nuclear receptors. nih.gov Nor-UDCA has been shown to cause a coordinated induction of detoxification enzymes and efflux pumps, such as Cyp2b10, Cyp3a11, Mrp3, and Mrp4 in mice, suggesting an interaction with xenobiotic receptors like PXR or CAR, though to a different extent than its conventional counterpart. nih.govresearchgate.net
Other Bile Acids: In contrast, the interactions of C24 bile acids are well-characterized.
Deoxycholic Acid (DCA): DCA is a known agonist for the Farnesoid X Receptor (FXR) and the G protein-coupled receptor TGR5. nih.govnih.govbiocrates.com The potency of bile acids in activating FXR generally follows the order: chenodeoxycholic acid (CDCA) > lithocholic acid (LCA) = deoxycholic acid (DCA) > cholic acid (CA). ijbs.com DCA activation of TGR5 and other pathways like protein kinase C (PKC) and NF-κB can trigger inflammatory responses and apoptosis. nih.govnih.gov
Chenodeoxycholic Acid (CDCA): CDCA is the most potent endogenous ligand for FXR. nih.govnih.gov Its activation of FXR is a key step in the negative feedback regulation of bile acid synthesis.
Ursodeoxycholic Acid (UDCA): UDCA is considered a weak or neutral antagonist for FXR and a weak agonist for TGR5. nih.govfrontiersin.org It does not activate FXR to the same extent as DCA or CDCA. nih.gov
| Bile Acid | FXR Activity | TGR5 Activity | Key Signaling Pathways Modulated |
|---|---|---|---|
| Nor-Desoxycholic Acid (nor-DCA) | Data not available | Data not available | Presumed to induce detoxification pathways (based on nor-UDCA studies) nih.gov |
| Deoxycholic Acid (DCA) | Agonist ijbs.com | Agonist nih.gov | PKC, NF-κB, ERK1/2 nih.govnih.gov |
| Chenodeoxycholic Acid (CDCA) | Potent Agonist nih.gov | Agonist frontiersin.org | Activates FXR-downstream targets (e.g., SHP, FGF19) nih.gov |
| Ursodeoxycholic Acid (UDCA) | Weak/Neutral Antagonist frontiersin.org | Weak Agonist frontiersin.org | Inhibits DCA-induced signaling nih.gov |
| Cholic Acid (CA) | Weak Agonist ijbs.com | Agonist frontiersin.org | Generally weak signaling activity nih.gov |
Comparative Roles in Metabolic Regulation and Homeostasis
Bile acids are crucial regulators of glucose, lipid, and energy homeostasis, primarily through the activation of FXR and TGR5. frontiersin.org
Nor-Desoxycholic Acid: Research focusing on nor-DCA's specific role in metabolic regulation is sparse. However, studies on nor-UDCA show it has beneficial effects in models of metabolic liver disease, where it can counteract steatosis (fatty liver) and inflammation. karger.comnih.gov These effects are linked to its ability to improve bile composition and reduce the burden of more toxic bile acids. nih.gov
Other Bile Acids:
Deoxycholic Acid (DCA): High levels of DCA are often associated with metabolic dysfunction. In mouse models, dietary supplementation with DCA was found to impair whole-body glucose regulation, decrease hepatic insulin (B600854) signaling, and increase hepatic endoplasmic reticulum (ER) stress, independent of weight gain. biocrates.com
Ursodeoxycholic Acid (UDCA): In contrast to DCA, the more hydrophilic UDCA has been shown to attenuate ER stress and improve glucose regulation in mice. biocrates.com However, its clinical benefits in treating non-alcoholic fatty liver disease (NAFLD) have been limited in human trials. karger.com
FXR Agonists (like CDCA): Activation of FXR by agonists like CDCA plays a central role in controlling lipid homeostasis by reducing triglyceride levels. ijbs.com Synthetic FXR agonists have been developed to harness these metabolic benefits. nih.gov
Contrasting Effects on Cellular Processes (e.g., Cell Survival, Proliferation, Barrier Function)
Bile acids can exert potent, and often opposing, effects on fundamental cellular processes depending on their chemical structure and concentration.
Nor-Desoxycholic Acid: While direct data for nor-DCA is lacking, related nor-bile acids exhibit distinct effects. Nor-UDCA, for example, has demonstrated anti-proliferative, anti-fibrotic, and anti-inflammatory properties in preclinical models, reducing the proliferation of hepatocytes and cholangiocytes in diseased livers. nih.govresearchgate.net
Other Bile Acids:
Deoxycholic Acid (DCA): DCA is widely recognized as being cytotoxic at high concentrations. It is a potent inducer of apoptosis (programmed cell death) in various cell types, including colon adenocarcinoma cells. nih.govnih.gov This effect is often mediated by the generation of oxidative stress. nih.gov Furthermore, DCA can disrupt intestinal barrier function by decreasing the expression of tight junction proteins and inducing low-grade inflammation, which may promote tumorigenesis. rsc.orgmdpi.com
Ursodeoxycholic Acid (UDCA): UDCA generally has protective effects. It inhibits the apoptosis induced by more toxic bile acids like DCA and can inhibit cell proliferation. nih.gov It has also been shown to protect against intestinal barrier breakdown by promoting the migration of epithelial cells to heal wounds. nih.gov
Chenodeoxycholic Acid (CDCA): Like DCA, CDCA can induce apoptosis, with some studies suggesting its effect is even more potent than DCA's at similar concentrations. nih.gov
| Bile Acid | Effect on Apoptosis | Effect on Proliferation | Effect on Intestinal Barrier |
|---|---|---|---|
| Nor-Desoxycholic Acid (nor-DCA) | Data not available | Data not available (Nor-UDCA is anti-proliferative nih.gov) | Data not available |
| Deoxycholic Acid (DCA) | Induces nih.govnih.gov | Promotes (in some cancer cells) medchemexpress.com | Disrupts rsc.orgmdpi.com |
| Chenodeoxycholic Acid (CDCA) | Induces nih.gov | Variable | Data not available |
| Ursodeoxycholic Acid (UDCA) | Inhibits nih.gov | Inhibits nih.gov | Protects / Promotes healing nih.gov |
| Lithocholic Acid (LCA) | Induces mdpi.com | Variable | Protective (ameliorates TNF-α induced damage) mdpi.com |
Distinct Interactions with Intestinal Microbial Communities
There is a bidirectional relationship between bile acids and the gut microbiota: bile acids shape the microbial population, and microbes metabolize bile acids, altering the composition of the bile acid pool. nih.gov
Nor-Desoxycholic Acid: There is no specific research available on the interaction between nor-DCA and intestinal microbes. Because nor-bile acids like norcholic acid are absorbed efficiently from the intestine, their availability for microbial metabolism in the colon may be different from conventional bile acids. medchemexpress.com The structural resistance of nor-bile acids to amidation also means they bypass the initial deconjugation step typically required for further microbial transformation. karger.com
Other Bile Acids:
Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid): These are the substrates for bacterial enzymes that produce secondary bile acids. Their secretion into the gut influences which bacteria can thrive. nih.gov
Ursodeoxycholic Acid (UDCA): UDCA is a tertiary bile acid, also formed by bacterial epimerization of CDCA. Its supplementation has been shown to attenuate inflammation and reduce intestinal permeability by influencing the microbiota. mdpi.com
Future Directions and Emerging Research Avenues for Nor Desoxycholic Acid
Deeper Elucidation of Complex Molecular Networks and Pleiotropic Effects
Bile acids are no longer considered simple detergents for fat absorption; they are now recognized as crucial signaling molecules with wide-ranging, or pleiotropic, effects on metabolism and inflammation. nih.govfrontiersin.org They interact with a network of receptors, including the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), influencing gene expression across multiple tissues. sciex.combiocrates.com Deoxycholic acid (DCA), the parent compound of nor-desoxycholic acid, is known to activate these receptors, modulating pathways involved in glucose homeostasis, lipid metabolism, and immune responses. nih.govbiocrates.com
Integration of Advanced Omics Technologies in Nor-Desoxycholic Acid Research
The advancement of "omics" technologies—including metabolomics, proteomics, transcriptomics, and genomics—provides a powerful, unbiased approach to understanding the systemic effects of specific molecules. mdpi.com These technologies have been instrumental in revealing the intricate relationships between bile acids, the gut microbiota, and host metabolism. nih.govtandfonline.com For example, multi-omics studies have shown that DCA can modulate the gut microbiota, which in turn affects bile acid metabolism and can influence the progression of chronic liver injury. nih.govtandfonline.com
The application of these technologies to nor-desoxycholic acid research is a promising future direction. Metabolomic profiling has already identified that levels of nor-desoxycholic acid are decreased in the liver of rats in a high-fat diet model of non-alcoholic fatty liver disease (NAFLD), suggesting a potential role in the pathology of this condition. caymanchem.com Future studies should integrate multiple omics platforms to build a comprehensive picture of nor-desoxycholic acid's influence. For instance, combining metabolomics with 16S rRNA gene sequencing could reveal how nor-desoxycholic acid specifically shapes the gut microbial community and its metabolic output. Similarly, transcriptomic and proteomic analyses of tissues exposed to nor-desoxycholic acid would identify the key genes and proteins that are regulated by this specific bile acid, providing a holistic view of its biological footprint.
| Omics Technology | Application in Bile Acid Research | Potential for Nor-Desoxycholic Acid Research |
| Metabolomics | Profiling bile acid composition in various biological samples (serum, liver, feces). caymanchem.com | Quantify nor-desoxycholic acid levels in disease models; identify unique metabolic pathways it influences. |
| Proteomics | Identifying proteins involved in bile acid transport and signaling pathways. sciex.com | Determine which transporters and signaling proteins preferentially interact with nor-desoxycholic acid. |
| Transcriptomics | Analyzing gene expression changes in response to bile acid receptor activation. nih.gov | Uncover the specific gene regulatory networks controlled by nor-desoxycholic acid via receptors like FXR and TGR5. |
| Microbiomics | Characterizing gut microbiota composition and its role in secondary bile acid metabolism. nih.govacs.org | Investigate the impact of nor-desoxycholic acid on microbial communities and its own metabolism by gut bacteria. |
Development of Sophisticated Preclinical Models for Mechanistic Studies
To accurately dissect the in vivo functions of individual bile acids, sophisticated and highly controlled preclinical models are indispensable. The complex interplay of synthesis, metabolism by gut microbes, and enterohepatic circulation makes it challenging to study a single bile acid in isolation. nih.gov Recent advancements have led to the development of models that help overcome these challenges. For example, a low-bile acid mouse model, created by knocking out the key synthesis enzymes Cyp7a1 and Cyp27a1, allows researchers to administer individual bile acids and study their direct effects without the confounding influence of the endogenous bile acid pool. nih.govresearchgate.net
Another powerful approach involves using disease-specific models, such as the PiZ transgenic mouse model of α-1-antitrypsin (A1AT) deficiency. In this model, the related compound nor-ursodeoxycholic acid (norUDCA) was shown to reduce liver injury by increasing autophagy and clearing the toxic mutant protein. nih.gov This highlights how tailored preclinical models can reveal therapeutic mechanisms of specific "nor-" bile acids.
Future research on nor-desoxycholic acid will require the use of these advanced models. The low-bile acid mouse model would be ideal for determining the specific tissue-level responses to nor-desoxycholic acid administration and its activation of signaling pathways like the FXR-fibroblast growth factor 15 (FGF15) axis. nih.gov Furthermore, employing nor-desoxycholic acid in various disease models, such as those for NAFLD, inflammatory bowel disease, or cholestasis, will be crucial for uncovering its potential role in disease pathogenesis and its therapeutic prospects.
Exploration of Novel Bioactive Derivatives and Their Targeted Mechanisms of Action
Chemical modification of the bile acid scaffold is a promising strategy for developing novel therapeutics with enhanced efficacy and targeted action. Nor-desoxycholic acid itself is a naturally occurring derivative of deoxycholic acid. scbt.com Further deliberate modification of the nor-desoxycholic acid structure could lead to new molecules with optimized properties.
A key area for exploration is the modification of the C-23 side chain. Research on other 24-nor cholane (B1240273) derivatives has shown that attaching different chemical groups to the side chain can dramatically alter the molecule's physicochemical properties. For example, creating cationic analogues of a nor-deoxycholic acid-like structure by adding N-methyl-2-pyrrolidinone (NMP), N-methylmorpholine (NMM), or 1,4-diazabicyclo[2.2.2]octane (DABCO) resulted in molecules that could self-assemble into hydrogels with distinct nanoscale architectures. nih.govacs.org This demonstrates that the side chain is a critical determinant of a derivative's behavior.
Future work should focus on synthesizing a library of nor-desoxycholic acid derivatives with varied side chains or modifications to the steroid nucleus. These novel compounds could then be screened for specific biological activities, such as selective agonism or antagonism of bile acid receptors (FXR, TGR5). By correlating specific structural changes with functional outcomes, researchers can develop derivatives that are precisely targeted to modulate a single pathway, potentially offering therapeutic benefits while minimizing off-target effects.
Q & A
Q. What criteria define "high-quality" data for Nor-Desoxycholic Acid in peer-reviewed publications?
- Methodology :
- Reproducibility : Share raw datasets and code (e.g., via GitHub or Zenodo) to enable independent verification.
- Contextualization : Compare findings to established bile acid frameworks (e.g., enterohepatic circulation dynamics).
- Peer review : Highlight limitations (e.g., cross-species extrapolation risks) and suggest follow-up experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
